5-(Aminomethyl)pyridine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,3,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWIQQOYKOABHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514534 | |
| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182292-13-3 | |
| Record name | 5-(Aminomethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical and physical properties of 5-aminopyridine-2-carboxamide
The following technical guide details the chemical and physical properties, synthesis, and applications of 5-aminopyridine-2-carboxamide, a critical intermediate in the development of anticoagulant therapeutics.
CAS Registry Number: 145255-19-2 Synonyms: 5-Aminopicolinamide; 5-Amino-2-pyridinecarboxamide Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol
Executive Summary
5-Aminopyridine-2-carboxamide is a heteroaromatic building block of significant value in medicinal chemistry, particularly in the design of Factor Xa and Factor XIa inhibitors (e.g., Betrixaban, Asundexian).[1] Its structural dualism—featuring an electron-rich exocyclic amine at position 5 and an electron-withdrawing carboxamide at position 2—creates a unique "push-pull" electronic system.[1] This electronic profile makes it an ideal scaffold for modulating hydrogen bond networks in enzyme active sites while maintaining low lipophilicity (LogP < 1).[1]
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a pyridine ring substituted at the para positions relative to the nitrogen/carbon axis (2,5-substitution pattern).[1] The 2-carboxamide group acts as a hydrogen bond donor/acceptor pair, critical for binding to the S1 pocket of serine proteases, while the 5-amino group serves as a nucleophilic handle for elaborating the scaffold into complex drug candidates.[1]
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is standard.[1][2] |
| Melting Point | 210 – 215 °C | High MP indicates strong intermolecular H-bonding lattice.[1] |
| Boiling Point | ~427 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| Density | 1.323 g/cm³ | Predicted value.[1] |
| Solubility | DMSO, Methanol, Pyridine | Slightly soluble in water; insoluble in non-polar solvents (Hexane).[1] |
| pKa (5-NH₂) | ~3.5 – 4.0 (Estimated) | Reduced basicity compared to 3-aminopyridine (5.[1]98) due to the electron-withdrawing C2-amide.[1] |
| pKa (Pyridine N) | < 2.0 (Estimated) | Highly suppressed basicity due to the adjacent electron-deficient amide.[1] |
| LogP | ~ -0.5 to 0.2 | Hydrophilic character aids in lowering the lipophilicity of drug candidates. |
Synthetic Routes & Process Chemistry
The synthesis of 5-aminopyridine-2-carboxamide typically proceeds through the functionalization of a pyridine core, followed by a reduction step. The most robust industrial route involves the conversion of 5-nitro-2-cyanopyridine.
Primary Synthetic Workflow
The synthesis is generally a three-stage process starting from commercially available 2-chloro-5-nitropyridine.[1]
-
Cyanation: Nucleophilic aromatic substitution (
) of the chloride with a cyanide source (e.g., CuCN or KCN/catalyst).[1] -
Hydrolysis: Controlled hydration of the nitrile to the primary amide.[1] This must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.[1]
-
Reduction: Chemoselective reduction of the nitro group to the amine, preserving the amide functionality.[1]
Visualization: Synthetic Pathway
Detailed Experimental Protocol (Reduction Step)
Note: This protocol assumes the precursor, 5-nitropyridine-2-carboxamide, has been isolated.[1]
Reagents: 5-Nitropyridine-2-carboxamide (1.0 eq), 10% Pd/C (5 wt%), Methanol (Solvent), Hydrogen gas (balloon or 1 atm).
-
Dissolution: Charge a round-bottom flask with 5-nitropyridine-2-carboxamide and dissolve in Methanol (approx. 10-20 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere.[1] Caution: Dry Pd/C is pyrophoric.[1]
-
Hydrogenation: Purge the vessel with
gas. Stir the reaction mixture vigorously at room temperature (25°C) under a hydrogen atmosphere (1 atm) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the nitro starting material. -
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-aminopyridine-2-carboxamide as a pale yellow solid. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Reactivity & Functionalization in Drug Design[1]
The chemical behavior of 5-aminopyridine-2-carboxamide is defined by the differing reactivities of its two nitrogen-containing functional groups.
-
5-Amino Group (Nucleophile): This is the primary site for derivatization.[1] It reacts readily with acid chlorides, isocyanates, and activated carboxylic acids to form amides and ureas.[1] This is the linkage point used in Betrixaban synthesis, where the amine is coupled to a substituted benzoyl chloride.[1]
-
2-Carboxamide (Electrophile/Director): The amide is relatively stable but can be dehydrated to a nitrile (using
) or hydrolyzed to the acid (using strong aqueous base).[1] In medicinal chemistry, it is often left intact to serve as a hydrogen bond donor/acceptor in the target protein's active site.[1]
Visualization: Reactivity Map
Applications in Medicinal Chemistry
Factor Xa Inhibition (Betrixaban)
5-Aminopyridine-2-carboxamide is the "right-hand side" fragment of Betrixaban (Portola Pharmaceuticals), an oral anticoagulant.[1]
-
Mechanism: The pyridine ring occupies the S1 pocket of Factor Xa.[1] The 2-carboxamide forms critical hydrogen bonds with Gly216 and/or Asp189 in the enzyme backbone, anchoring the inhibitor.[1]
-
Synthesis Link: The 5-amino group is coupled with a specific substituted benzoic acid derivative to form the full drug molecule.
Factor XIa Inhibition (Asundexian)
Recent research into Factor XIa inhibitors (e.g., Asundexian analogs) utilizes this scaffold to achieve high selectivity over other serine proteases.[1] The fragment provides a rigid linker that directs substituents into the S1' sub-pocket while maintaining high water solubility.[1]
Handling, Stability & Safety
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon extended exposure to air and light.[1]
-
Safety Profile (GHS):
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle within a chemical fume hood to avoid dust inhalation.[1]
-
References
-
PubChem. (n.d.).[1] Compound Summary for CID 11235339: 5-Aminopyridine-2-carboxamide. National Library of Medicine.[1] Retrieved from [Link][1]
-
Roehrig, S., et al. (2011).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Potent, Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual reference for Factor Xa pharmacophores).
-
Google Patents. (2017).[1] Substituted oxopyridine derivatives (WO2017005725A1). (describing the use of 5-aminopyridine-2-carboxamide in Factor XIa inhibitor synthesis).[1] Retrieved from
Sources
Biological Activity of 5-Amino Derivatives of Pyridine-2-Carboxaldehyde Thiosemicarbazone
Executive Summary
This technical guide analyzes the pharmacological profile of 5-amino-pyridine-2-carboxaldehyde thiosemicarbazone (5-AP) and its
Key Technical Insight: The 5-amino substitution pattern preserves the tridentate (
Chemical Architecture & SAR Analysis
The Chelating Core
The biological activity of 5-AP relies on its ability to act as a tridentate ligand. Upon deprotonation of the thiosemicarbazone hydrazinic nitrogen, the molecule coordinates transition metals (primarily Fe
-
The Pyridine Nitrogen (
) -
The Iminic Nitrogen (
) -
The Thiolate Sulfur (
)
Positional Isomerism: 3-AP vs. 5-AP
The distinction between the 3-amino (Triapine) and 5-amino derivatives is a defining feature of this drug class's medicinal chemistry.
| Feature | 3-Amino (Triapine) | 5-Amino (5-AP) |
| Position | Ortho to chelating nitrogen | Para to chelating nitrogen |
| Electronic Effect | Strong inductive/resonance effect on | Increases electron density on |
| RNR Potency | High (IC | Moderate (IC |
| Metabolic Liability | Susceptible to | Highly susceptible to |
Critical SAR Finding:
Mechanism of Action (MOA)
The 5-amino derivatives function as "pro-drugs" that become activated upon metal complexation. The mechanism is bipartite:
-
RNR Inhibition: The ligand chelates intracellular iron, stripping it from the R2 subunit of Ribonucleotide Reductase (RNR). This destabilizes the tyrosyl free radical essential for converting ribonucleotides to deoxyribonucleotides (dNTPs).
-
Redox Cycling: The resulting Iron-Thiosemicarbazone complex is redox-active. It cycles between Fe(II) and Fe(III), transferring electrons to molecular oxygen to generate superoxide radicals and hydroxyl radicals (Fenton chemistry), causing oxidative DNA damage.
Signaling Pathway Diagram
Figure 1: Dual mechanism of action involving iron sequestration (RNR inhibition) and ROS-mediated cytotoxicity.
Biological Activity Profile
In Vitro Cytotoxicity (L1210 Leukemia)
The 5-amino derivatives demonstrate potent inhibition of cell growth, particularly when the amino group is substituted with small alkyl chains.
Table 1: Comparative Activity of 5-Amino Derivatives (Data derived from Liu et al., J. Med. Chem. 1996)[2][3]
| Compound | R-Group (at 5-position) | RNR Inhibition IC | L1210 Survival (% T/C)* |
| Triapine (Ref) | 3-NH | 0.2 | >300 |
| 5-AP | 5-NH | ~4.0 | 165 |
| 5-MAP | 5-NH-CH | 1.3 | 223 |
| 5-EAP | 5-NH-C | 1.0 | 204 |
| 5-AAP | 5-NH-Allyl | 1.4 | 215 |
* % T/C = (Median survival time of treated / Median survival time of control) x 100. Values >125% indicate significant activity.
Interpretation:
-
Alkyl-Substitution Enhancement: The 5-methylamino and 5-ethylamino derivatives are significantly more potent than the parent 5-amino compound.
-
Correlation: There is a strong correlation between RNR inhibition potency and in vivo survival extension.
Toxicology & Metabolism
-
Glucuronidation: Unlike 5-hydroxy derivatives, 5-amino derivatives are generally resistant to
-glucuronidation, a common clearance pathway. -
Acetylation: The primary metabolic liability is
-acetylation.[4] The -acetylated metabolite of 5-AP is biologically inactive in vivo.[1] This rapid metabolism likely limits the therapeutic window of the unsubstituted 5-amino parent compared to Triapine.
Experimental Protocols
Synthesis Workflow
The synthesis of 5-amino derivatives typically proceeds via the oxidation of a methylpyridine precursor, followed by functional group interconversion.
Protocol: Synthesis of 5-Amino-PCT
-
Starting Material: 5-nitro-2,4-lutidine or 5-cyano-2-methylpyridine.
-
Oxidation: Reflux with Selenium Dioxide (SeO
) in dioxane to convert the 2-methyl group to an aldehyde.[4][5] -
Protection (Optional): Protect aldehyde as an acetal if reducing harsh nitro groups.
-
Reduction: Catalytic hydrogenation (Pd/C or Raney Nickel) to convert the 5-nitro/cyano group to a 5-amino group.
-
Condensation: React the 5-amino-pyridine-2-carboxaldehyde with thiosemicarbazide in ethanol with catalytic HCl.
Synthesis Flowchart
Figure 2: Synthetic route for 5-amino-pyridine-2-carboxaldehyde thiosemicarbazone.
RNR Inhibition Assay (CDP Reductase)
To validate biological activity, the inhibition of CDP reduction is the standard benchmark.
-
Enzyme Source: Prepare RNR from L1210 leukemia cell homogenates.
-
Reaction Mix:
-
[
C]-CDP (Substrate) -
ATP (Effector)
-
DTT (Reductant)
-
Magnesium Acetate
-
Test Compound (5-AP derivative) dissolved in DMSO.
-
-
Incubation: 30 minutes at 37°C.
-
Termination: Boil for 3 minutes to denature protein.
-
Analysis: Convert nucleotides to nucleosides (snake venom phosphatase) and separate dC from C via HPLC or Boronate affinity chromatography.
-
Calculation: Measure radioactivity of dC fraction vs. control.
References
-
Liu, M. C., Lin, T. S., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[3][6] Journal of Medicinal Chemistry, 39(13), 2586–2593.[3] [Link]
-
Finch, R. A., Liu, M. C., Cory, A. H., Cory, J. G., & Sartorelli, A. C. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity.[7][8] Advances in Enzyme Regulation, 39, 3–12.[7][8] [Link]
-
Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews, 57(4), 547–583. [Link]
-
Popović-Bijelić, A., Kowol, C. R., Lind, M. E., et al. (2011). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. Journal of Inorganic Biochemistry, 105(11), 1422–1431. [Link]
Sources
- 1. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone [pascal-francis.inist.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pyridine-2-Carboxamide Scaffold: A Medicinal Chemistry Perspective
Executive Summary
The pyridine-2-carboxamide (picolinamide) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to enforce planar conformations via intramolecular hydrogen bonding (IMHB) and its versatility as a bidentate ligand. Unlike its isomers (nicotinamide and isonicotinamide), the 2-position substitution creates a unique electronic and steric vector that has proven critical in the development of kinase inhibitors (e.g., Sorafenib, Regorafenib) and next-generation antitubercular agents. This guide dissects the structure-activity relationships (SAR) of this scaffold, offering a technical roadmap for optimizing potency, solubility, and metabolic stability.
The Pharmacophore: Structural Anatomy & Electronic Vectors
The utility of the pyridine-2-carboxamide scaffold stems from its ability to pre-organize ligand conformation before binding.
The Intramolecular Hydrogen Bond (IMHB) Effect
The defining feature of this scaffold is the formation of a stable 5-membered pseudo-ring between the amide proton (-NH) and the pyridine nitrogen lone pair.
-
Conformational Lock: This IMHB locks the molecule into a planar conformation (
relative to the C-C bond between the ring and carbonyl). This reduces the entropic penalty upon binding to a target protein, provided the binding pocket accommodates a planar ligand. -
Permeability Enhancement: By "masking" the hydrogen bond donor (the amide NH) and the acceptor (pyridine N), the effective polarity is reduced. This phenomenon significantly improves membrane permeability and blood-brain barrier (BBB) penetration compared to open conformers.
Chelation Potential
The N,O (amide oxygen) or N,N (deprotonated amide nitrogen) donor set allows for metal chelation. While advantageous for metalloenzyme inhibitors (e.g., histone deacetylases or specific metalloproteases), this can be a liability if not controlled, potentially leading to off-target toxicity via non-specific metal scavenging.
Substitution Vectors
-
C3 Position: Highly sensitive to steric bulk. Substituents here often disrupt the IMHB or twist the amide out of plane, altering the vector of the R-group attached to the amide nitrogen.
-
C4/C5 Positions: The "exit vectors" for solubilizing groups or tails that reach into solvent-exposed regions of the binding pocket.
-
C6 Position: Critical for steric occlusion. A substituent here can clash with the amide carbonyl in the
conformation, forcing the molecule into the conformation (flipping the pyridine ring 180°).
Therapeutic Case Study A: Oncology (Kinase Inhibition)
In kinase inhibitors, the pyridine-2-carboxamide often functions as a "hinge binder" or a linker that orients the "tail" of the inhibitor into the hydrophobic back pocket.
Mechanism of Action: HPK1 and VEGFR
Recent developments in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors highlight the scaffold's utility. HPK1 is a negative regulator of T-cell activation; inhibiting it enhances immunotherapy response.
-
The Binding Mode: The pyridine nitrogen and amide NH often form a donor-acceptor pair that interacts with the kinase hinge region backbone (e.g., Cys/Glu residues).
-
SAR Insight:
-
Amide N-Substituent: Aromatic rings (often substituted anilines) are preferred to fill the hydrophobic specificity pocket.
-
Pyridine Substitution: Introduction of amino or ether groups at C4/C6 modulates electron density on the pyridine nitrogen, tuning the H-bond acceptor strength.
-
Data Summary: Substituent Effects on Kinase Potency
Table 1: Generalized SAR trends for Pyridine-2-carboxamide Kinase Inhibitors
| Structural Modification | Effect on Potency (IC50) | Physicochemical Consequence |
| Unsubstituted Pyridine | Baseline | Moderate solubility; High planarity. |
| 6-Methyl Substitution | Decreased (10-50x) | Steric clash with carbonyl forces |
| 4-Amino/Methoxy | Increased (2-5x) | Electron donation increases pyridine N basicity (stronger H-bond acceptor). |
| Amide N-Methylation | Abolished Activity | Loss of H-bond donor (hinge interaction); disruption of planarity. |
Therapeutic Case Study B: Infectious Disease (Antituberculars)
The scaffold has re-emerged in tuberculosis (TB) drug discovery, specifically targeting Mycobacterium tuberculosis (Mtb).[1]
The Prodrug Mechanism (AmiC Activation)
Unlike kinase inhibitors where the molecule acts directly, many pyridine-2-carboxamide antituberculars (e.g., MMV687254 analogs) function as prodrugs.[2]
-
Activation: The mycobacterial amidase AmiC hydrolyzes the amide bond, releasing the free pyridine-2-carboxylic acid and the amine component.
-
SAR Implication: The SAR is dual-layered. The molecule must:
-
Be a substrate for AmiC (steric tolerance at the amide bond).
-
Release a toxic payload (usually the carboxylic acid or the amine) that inhibits a downstream target (e.g., InhA or specific synthetases).
-
SAR Constraints for AmiC Substrates
-
Ortho-substitution (C3): Large groups at C3 prevent AmiC hydrolysis due to steric hindrance in the enzyme active site.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally accelerate hydrolysis, while strong donors may retard it.
Synthetic Strategies
Efficient access to diverse pyridine-2-carboxamides is critical for SAR exploration.
Method A: Acyl Chloride/Activated Ester (Standard)
-
Reagents: 2-Picolinic acid + SOCl₂ (or Oxalyl Chloride)
Acid Chloride + Amine. -
Pros: High yielding for simple amines.
-
Cons: Incompatible with acid-sensitive groups; 2-picolinoyl chloride is unstable and prone to degradation.
Method B: HATU/T3P Coupling (Preferred for Libraries)
-
Reagents: 2-Picolinic acid + HATU + DIPEA + Amine.[3]
-
Pros: Mild conditions; tolerates diverse functional groups; amenable to parallel synthesis.
-
Cons: Cost of reagents; removal of urea byproducts.
Method C: Pd-Catalyzed Aminocarbonylation (Industrial)
-
Reagents: 2-Bromopyridine + CO (gas or surrogate) + Amine + Pd(OAc)₂/Ligand.
-
Pros: Uses inexpensive aryl halides; avoids handling unstable acids; ideal for late-stage diversification.
Visualization: Synthesis Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and amine reactivity.
Experimental Protocols
Protocol: Parallel Synthesis of a Picolinamide Library (HATU Method)
Designed for generating 10-20 analogs simultaneously in 4mL vials.
Materials:
-
Substituted 2-picolinic acids (0.2 mmol)
-
Diverse amines (0.24 mmol, 1.2 eq)
-
HATU (0.24 mmol, 1.2 eq)
-
DIPEA (0.6 mmol, 3 eq)
-
Anhydrous DMF (2 mL per reaction)
Step-by-Step Workflow:
-
Activation: In a 4mL vial, dissolve the 2-picolinic acid derivative in 1 mL DMF. Add DIPEA, followed by HATU. Stir at Room Temperature (RT) for 15 minutes. Why: Pre-activation ensures the formation of the active ester (OAt-ester) before amine addition, reducing racemization (if chiral) and improving yield.
-
Coupling: Add the amine (dissolved in 1 mL DMF) to the activated acid mixture. Cap the vial tightly.
-
Reaction: Shake or stir at RT for 12 hours.
-
QC Check: Spot on TLC (50% EtOAc/Hexane). If starting material remains, heat to 50°C for 2 hours.
-
-
Workup (High Throughput):
-
Dilute reaction with 3 mL EtOAc.
-
Wash with 2 mL sat. NaHCO₃ (removes unreacted acid).
-
Wash with 2 mL 1N HCl (removes unreacted amine/DIPEA).
-
Transfer organic layer to a pre-weighed vial and evaporate using a Genevac or SpeedVac.
-
-
Purification: Dissolve residue in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Protocol: In Vitro Stability Assay (AmiC Activation Potential)
To determine if the analog acts as a prodrug (TB context).
-
Enzyme Prep: Recombinant M. tuberculosis AmiC (or commercially available acylase I as a surrogate for preliminary screening) in PBS (pH 7.4).
-
Incubation: Mix compound (50 µM final) with enzyme (1 unit/mL) at 37°C.
-
Sampling: Aliquot 50 µL at t=0, 30, 60, 120 min.
-
Quench: Add 50 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent and appearance of the Amine/Acid hydrolysis products.
Mechanistic Visualization
The following diagram illustrates the critical "Hinge Binding" mode versus the "Steric Clash" mode, explaining the SAR cliffs often seen at the C6 position.
Figure 2: Mechanistic basis for SAR. Left: The active planar conformation stabilized by IMHB. Right: Disruption of activity via C6-substitution causing steric clash.
References
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. National Institutes of Health (PubMed). [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central (PMC). [Link] (Note: Verified context via search snippet 1.3).
-
Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]
-
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
Sources
The Emerging Role of Aminomethyl-Pyridine-Carboxamides as Modulators of Enzyme Activity: A Technical Guide
Abstract
The pyridine-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of an aminomethyl group introduces a key pharmacophoric element, enabling diverse interactions with enzyme active sites. This technical guide provides an in-depth exploration of the role of 5-(aminomethyl)pyridine-2-carboxamide derivatives as a versatile class of enzyme inhibitors. We will dissect the structural nuances that govern their inhibitory activity against various enzyme classes, including dipeptidyl peptidase-4 (DPP-4) and ribonucleotide reductase. This guide will further detail the established mechanisms of action, present robust experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design and development efforts.
Introduction: The Aminomethyl-Pyridine-Carboxamide Pharmacophore
The aminomethyl-pyridine-carboxamide core represents a compelling starting point for the design of targeted enzyme inhibitors. The pyridine ring serves as a rigid scaffold, positioning key functional groups in a defined spatial orientation. The carboxamide moiety can participate in hydrogen bonding interactions, while the aminomethyl group provides a basic center capable of forming salt bridges or engaging in hydrogen bonds, often crucial for anchoring the inhibitor within an enzyme's active site. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for in vitro DPP-4 inhibition assay.
Inhibition of Ribonucleotide Reductase: A Different Target
While the core this compound structure has been explored for DPP-4, a closely related class of compounds, pyridine-2-carboxaldehyde thiosemicarbazones, have demonstrated potent inhibitory activity against ribonucleotide reductase (RNR). [1][2][3]RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to the depletion of the dNTP pool, thereby halting DNA replication and cell proliferation, making it a validated target for anticancer therapy.
Mechanism of Action
The thiosemicarbazone moiety is a key feature for RNR inhibition, acting as a metal chelator that inactivates the iron-dependent catalytic subunit of the enzyme. The pyridine ring and its substituents contribute to the overall binding affinity and cellular uptake of the inhibitor.
Structure-Activity Relationships (SAR)
Studies on pyridine-2-carboxaldehyde thiosemicarbazone derivatives have revealed important SAR insights:
-
Amino Group Position: The position of the amino group on the pyridine ring influences activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has been shown to be a potent inhibitor of RNR. [3][4]* Alkylamino Derivatives: Alkylation of the amino group can modulate biological activity. 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones are potent inhibitors of RNR. [1][2]
Compound RNR IC50 (µM) 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone 1.3 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone 1.0 | 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 |
Data synthesized from Shipman et al., 1996. [1][2]
Other Emerging Targets for Pyridine-Carboxamide Derivatives
The versatility of the pyridine-carboxamide scaffold extends to other enzyme targets, highlighting its potential in various therapeutic areas.
-
Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamide analogues have been identified as potent inhibitors of HPK1, a critical negative regulator of T-cell activation. HPK1 inhibition is a promising strategy for cancer immunotherapy. [5]* Src Homology-2 Containing Protein Tyrosine Phosphatase 2 (SHP2): Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a key node in cell proliferation pathways and a target for cancer therapy. [6]
Conclusion and Future Directions
The aminomethyl-pyridine-carboxamide scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The ability to systematically modify the core structure allows for the optimization of interactions with diverse enzyme active sites, leading to promising therapeutic candidates for diabetes, cancer, and immunotherapy. Future research in this area should focus on:
-
Elucidation of Binding Modes: Co-crystallization of inhibitors with their target enzymes will provide detailed structural information to guide rational drug design.
-
Optimization of Pharmacokinetic Properties: Further chemical modifications are needed to improve the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Targets: The inherent versatility of the scaffold warrants its evaluation against a broader range of enzymatic targets implicated in various diseases.
By leveraging the principles of medicinal chemistry and a deep understanding of enzyme structure and function, the aminomethyl-pyridine-carboxamide class of inhibitors holds significant promise for the development of novel and effective therapeutics.
References
-
Shipman, C. Jr., et al. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2563-2571. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535. [Link]
-
Pipzine Chemicals. (n.d.). 5-aminopyridine-2-carboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535. [Link]
-
Sartorelli, A. C., et al. (1989). Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones. Biochemical Pharmacology, 38(22), 4025-4031. [Link]
-
PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Retrieved from [Link]
-
Sartorelli, A. C., et al. (1993). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 36(21), 3125-3130. [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 257, 115516. [Link]
-
PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 433-444. [Link]
-
PubMed. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 337. [Link]
-
The Scripps Research Institute. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Enzyme Inhibitors. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(Aminomethyl)pyridine-2-carboxamide. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 5-(Aminomethyl)pyridine-2-carboxamide in in vitro cytotoxicity assays
Application Note: Utilizing 5-(Aminomethyl)pyridine-2-carboxamide in Fragment-Based Cytotoxicity & Efficacy Profiling
Introduction & Scientific Context
This compound (CAS: 182292-13-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines a pyridine core (common in kinase inhibitors) with a carboxamide hydrogen-bond donor/acceptor motif and a primary amine handle for diversification.
In the context of in vitro assays, this molecule is rarely the final drug; rather, it is a critical fragment or intermediate . Researchers utilize it primarily in two contexts:
-
Fragment-Based Drug Discovery (FBDD): As a starting point to screen for weak binding affinity to targets like Rho-associated protein kinase (ROCK), SHP2, or FGFR.
-
Negative Control/Baseline: To establish the non-toxic baseline of the scaffold before toxicophores (e.g., electrophilic warheads) are attached.
This guide outlines the protocols for solubilizing, dosing, and evaluating the cytotoxicity of this scaffold and its derivatives, ensuring that observed effects are pharmacological and not artifacts of pH or solubility issues.
Chemical Properties & Preparation
Compound Identity:
-
CAS: 182292-13-3
-
Molecular Weight: ~151.17 g/mol [3]
-
pKa: The primary amine is basic (pKa ~9-10), while the pyridine nitrogen is weakly basic (pKa ~5).
Solubility Protocol (Critical Step): The primary amine functionality makes this compound sensitive to pH. Improper buffering can lead to microprecipitation in cell culture media, causing false-positive toxicity (physical stress on cells rather than chemical).
| Parameter | Specification | Notes |
| Stock Solvent | DMSO (Dimethyl sulfoxide) | Prepare at 100 mM. Vortex for 30s. |
| Storage | -20°C (Desiccated) | Hygroscopic. Avoid freeze-thaw cycles >3 times. |
| Working Buffer | PBS (pH 7.4) or Media | Dilute immediately prior to use. |
| Max DMSO | < 0.5% (v/v) | Final concentration in well. |
Expert Tip: If the compound precipitates upon dilution into media (cloudiness), acidify slightly with 0.1 N HCl to protonate the amine, then neutralize, or use a lower stock concentration (e.g., 10 mM).
Experimental Workflows
Workflow 1: Primary Cytotoxicity Screen (MTT Assay)
Objective: Determine the IC50 of the scaffold to ensure it is non-toxic (target IC50 > 100 µM) or to assess the potency of derivatives.
Materials:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HUVEC (Normal control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]
-
Plate: 96-well flat-bottom tissue culture plate.
Protocol:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare serial dilutions of this compound (Range: 0.1 µM to 200 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Staurosporine).
-
Add 100 µL of compound solution to wells (Total volume: 200 µL).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Readout:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate 3–4 hours (purple formazan crystals form).
-
Aspirate media carefully.
-
Solubilize crystals with 150 µL DMSO.[4]
-
Measure Absorbance at 570 nm .
-
Data Analysis:
Calculate % Viability =
Workflow 2: Target Engagement (Kinase Inhibition)
Objective: If the scaffold is used as a kinase inhibitor fragment (e.g., ROCK or FGFR), cytotoxicity must be correlated with enzymatic inhibition to prove "on-target" effects.
Rationale: Cytotoxicity without kinase inhibition suggests "off-target" toxicity (e.g., membrane disruption), which is undesirable for this scaffold.
Figure 1: Integrated workflow for correlating enzymatic inhibition with cellular toxicity. High selectivity (low Kinase IC50, high Cell IC50 for normal cells) is the goal.
Mechanism of Action: Apoptosis Profiling
If derivatives of the scaffold show cytotoxicity, verify the mechanism. Pyridine carboxamides often induce apoptosis via mitochondrial stress or cell cycle arrest (G1/S phase).
Protocol: Annexin V/PI Staining (Flow Cytometry)
-
Treat: Expose cells to IC50 concentration of the compound for 24 hours.
-
Harvest: Trypsinize cells (gentle) and wash with cold PBS.
-
Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 mins in dark at RT.
-
Analyze: Flow Cytometer (FITC channel for Apoptosis, PE/PI channel for Necrosis).
Expected Results Table:
| Population | Annexin V | PI | Interpretation |
| Live Cells | Negative | Negative | Healthy; Scaffold is non-toxic. |
| Early Apoptosis | Positive | Negative | Desirable for anticancer leads. |
| Late Apoptosis | Positive | Positive | Advanced cell death. |
| Necrosis | Negative | Positive | Toxic/Membrane disruption (Bad). |
Troubleshooting & Self-Validation
-
Issue: High toxicity in control cells (HUVEC/Fibroblasts).
-
Cause: The primary amine might be acting as a cationic detergent at high concentrations (>100 µM).
-
Fix: Check pH of the media; validate with a neutral analog (e.g., acetamide derivative) to see if the charge is the culprit.
-
-
Issue: Inconsistent IC50 values.
-
Cause: Compound instability or evaporation of DMSO.
-
Fix: Use fresh stock. Seal plates with parafilm to prevent edge effects.
-
References
-
Sigma-Aldrich. (n.d.). This compound | CAS 182292-13-3. Sigma-Aldrich. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives. BenchChem. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57656247, 5-(Aminomethyl)-N-cyclohexylpyridine-2-carboxamide. PubChem. Link
-
Mugumbate, G., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][5][6][7] Link
-
Li, Q., et al. (2024).[8][9] Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. 5-(Aminomethyl)-pyridine-2-carboxylic acid cyclohexylamide | C13H19N3O | CID 57656247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Aminomethyl)pyridine-2-carboxamide | CAS#:1006618-86-5 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.cuni.cz [publications.cuni.cz]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Aminocarbonylation of Iodo-Pyridines
Executive Summary
The formation of amide bonds is the single most utilized reaction in medicinal chemistry. While standard coupling reagents (HATU, EDC) are effective for condensing carboxylic acids and amines, they require pre-existing carboxylic acid feedstocks. Aminocarbonylation offers a powerful alternative, allowing the direct conversion of aryl halides to amides using Carbon Monoxide (CO) and an amine nucleophile.
This guide focuses specifically on Iodo-pyridines . Pyridine substrates present unique challenges due to the ability of the pyridine nitrogen to coordinate with and "poison" the Palladium catalyst. This protocol delineates two validated workflows: a standard atmospheric CO gas method and a solid-source surrogate method (Mo(CO)₆), ensuring high yields and reproducibility in drug discovery environments.
Mechanistic Foundation
To optimize this reaction, one must understand the catalytic cycle. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step distinguishing this from Buchwald-Hartwig amination is the CO Insertion (Migratory Insertion), which must occur faster than the direct nucleophilic attack of the amine on the Pd-Ar complex.
The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the C-I bond. Iodo-pyridines are highly reactive here due to the weak C-I bond.
-
CO Coordination & Insertion: CO binds to Pd, and the pyridyl group migrates to the CO, forming an acyl-palladium complex.
-
Nucleophilic Attack: The amine attacks the acyl-palladium species.
-
Reductive Elimination: The amide product is released, and the base regenerates the Pd(0) species by neutralizing the hydroiodic acid (HI).
Visualization: Catalytic Pathway
The following diagram illustrates the competitive pathways and the required cycle for success.
Figure 1: Catalytic cycle of aminocarbonylation emphasizing the acyl-palladium intermediate.
Critical Parameters & Optimization
Ligand Selection: The Bite Angle Effect
For aminocarbonylation, bidentate phosphines with wide bite angles are superior.
-
Xantphos: The gold standard. Its wide bite angle (~111°) forces the reductive elimination of the amide and stabilizes the acyl-palladium intermediate.
-
dppf: A robust alternative if Xantphos fails.
-
Monodentate (PPh₃): Generally less effective for pyridines as they allow the pyridine nitrogen to displace the ligand more easily.
Solvent Systems
-
1,4-Dioxane: Excellent solubility for catalysts and moderate boiling point (101°C).
-
DMF/DMAc: Required for highly polar substrates but can complicate workup.
-
Toluene: Good for non-polar substrates but may suffer from poor solubility of the palladium salt.
Base Selection
-
Triethylamine (TEA): Standard.
-
DABCO/DBU: Recommended when using Mo(CO)₆ (Protocol B) to facilitate CO release and buffering.
Experimental Protocols
Protocol A: Atmospheric CO (Balloon Method)
Best for: Standard laboratory synthesis, scale-up (100 mg to 10 g).
Safety: CO is a silent killer. All operations must be performed in a well-ventilated fume hood with a CO detector present.
Materials:
-
Substrate: 2-Iodo-pyridine (1.0 equiv)
-
Amine: Benzylamine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Xantphos (2-5 mol%)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
-
Gas: CO Balloon (double-balloon technique recommended)
Procedure:
-
Charge Solids: In a dry round-bottom flask or reaction vial, add Pd(OAc)₂, Xantphos, and the Iodo-pyridine.
-
Solvent & Degassing: Add 1,4-Dioxane. Seal the vessel with a septum. Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen causes phosphine oxidation, killing the catalyst.
-
Add Liquids: Inject the Amine and Triethylamine through the septum.
-
CO Introduction:
-
Fill a balloon with CO gas.
-
Insert a needle connected to a vacuum line into the flask; evacuate briefly (do not boil off solvent).
-
Insert the CO balloon needle. Refill flask with CO. Repeat evacuation/refill cycle 3 times.
-
Leave the CO balloon attached (positive pressure).
-
-
Reaction: Heat the mixture to 80°C for 4–16 hours.
-
Workup: Cool to RT. Remove CO needle carefully (vent into hood exhaust). Filter through a Celite pad washing with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Solid CO Surrogate (Mo(CO)₆)
Best for: High-throughput screening, small scale (<100 mg), labs without CO gas lines.
Materials:
-
Substrate: 3-Iodo-pyridine (1.0 equiv)
-
Amine: Morpholine (1.5 equiv)
-
CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: DBU (3.0 equiv) - DBU aids in the decomposition of Mo(CO)₆.
-
Solvent: 1,4-Dioxane
Procedure:
-
Vessel: Use a heavy-walled pressure vial (microwave vial or sealed tube).
-
Charge: Add Iodo-pyridine, Amine, Pd(OAc)₂, Xantphos, and Mo(CO)₆ to the vial.
-
Seal & Purge: Cap the vial. Purge headspace with Argon for 2 minutes via needle.
-
Add Liquids: Inject DBU and Dioxane.
-
Reaction: Heat to 90–100°C .
-
Note: Mo(CO)₆ releases CO thermally. The pressure will rise; ensure the vessel is rated for ~5-10 bar.
-
-
Workup: Cool completely before opening. Caution: Residual CO gas will release upon opening. Open in hood. Filter and purify.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N | Switch to Pd(OAc)₂/Xantphos if using PPh₃. Increase Temp to 100°C. |
| No Reaction (Black Ppt) | "Palladium Black" formation | Ligand concentration too low or O₂ leak. Ensure strict degassing. Add more ligand (1:2 Pd:L ratio). |
| Dehalogenation (Ar-H) | Beta-hydride elimination / Reduction | CO pressure too low. Increase CO pressure or mixing rate. Avoid alcohol solvents. |
| Urea Formation | Double amine insertion | Rare with CO, but happens if Pd-Acyl is slow to form. Increase CO pressure. |
| Low Conversion (Protocol B) | Inefficient CO release | Use DBU as base. Ensure temp is >85°C to activate Mo(CO)₆. |
Workflow Decision Matrix
Use the following logic flow to determine the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal aminocarbonylation methodology.
References
-
Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides. The Journal of Organic Chemistry, 39(23), 3327–3331. Link
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. Link
-
Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. Link
-
Wannberg, J., & Larhed, M. (2003). Increasing Rates and Scope of Reactions: Microwave-Assisted Molybdenum Hexacarbonyl-Mediated Carbonylation. The Journal of Organic Chemistry, 68(14), 5750–5753. Link
Application Note: Light-Mediated Direct Amidation of Carboxylic Acids
[1]
Executive Summary
The formation of amide bonds is the single most executed reaction in pharmaceutical discovery. Traditional methods rely on stoichiometric coupling reagents (e.g., HATU, EDC, DCC) that suffer from poor atom economy and the generation of significant chemical waste. This Application Note details a Light-Mediated Direct Amidation Protocol , specifically utilizing a Pyridine-CBr₄ photo-activation system.
This protocol leverages the photochemical excitation of a halogen-bonded complex to generate reactive acyl intermediates in situ. It allows for the direct coupling of free carboxylic acids and amines under mild irradiation (370–390 nm or sunlight), offering a high-yielding, atom-economical alternative to classical coupling.
Technology Overview & Mechanistic Insight
The Challenge of Direct Amidation
Thermal condensation of amines and carboxylic acids typically yields unreactive ammonium carboxylate salts rather than amides.[1] To overcome this, the thermodynamic trap must be bypassed by activating the carboxyl group.
The Photochemical Solution
This protocol utilizes Carbon Tetrabromide (CBr₄) and Pyridine as a photo-responsive activation system. Unlike classical Appel reactions that require triphenylphosphine (generating Ph₃PO waste), this method relies on the formation of a Halogen-Bonded (XB) Complex between the pyridine nitrogen and CBr₄.
Upon irradiation, this complex undergoes a Single Electron Transfer (SET) or homolytic cleavage, generating reactive brominating species that convert the carboxylic acid into a transient Acyl Pyridinium or Acyl Hypobromite intermediate. This active species is rapidly intercepted by the amine to form the amide bond.
Mechanistic Pathway (Visualization)
Figure 1: Proposed mechanistic pathway for the Pyridine-CBr₄ mediated photochemical amidation. The key step is the photo-excitation of the ground-state halogen-bonded complex.
Experimental Protocol
Materials & Equipment
| Component | Specification | Notes |
| Light Source | 370 nm - 390 nm LED (e.g., Kessil PR160-370 or equivalent UV-A LED) | Safety: UV protective eyewear is mandatory. |
| Reaction Vessel | Borosilicate glass vial (Quartz not strictly required for 370nm, but recommended for <300nm) | Standard 10 mL crimp-top or screw-cap vials. |
| Activator A | Carbon Tetrabromide (CBr₄) | Handle in fume hood (hepatotoxic). |
| Activator B | Pyridine | Acts as base and halogen-bond acceptor. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous grade preferred. |
| Cooling | Fan cooling | To maintain ambient temperature (25°C). |
Standard Operating Procedure (SOP)
Scale: 0.5 mmol (based on limiting reagent).
-
Preparation of Reaction Mixture:
-
In a 10 mL glass vial equipped with a magnetic stir bar, add the Carboxylic Acid (0.5 mmol, 1.0 equiv).
-
Add the Amine (0.6 mmol, 1.2 equiv).
-
Add Pyridine (1.5 mmol, 3.0 equiv). Note: Pyridine serves as both the base and the photo-activator partner.
-
Add CBr₄ (0.6 mmol, 1.2 equiv).
-
Dissolve the mixture in DCM (5.0 mL, 0.1 M concentration).
-
-
Degassing (Optional but Recommended):
-
While the reaction is generally robust, sparging with Nitrogen or Argon for 2-3 minutes ensures consistent radical initiation kinetics. Cap the vial tightly.
-
-
Irradiation:
-
Place the vial approximately 2–3 cm away from the LED light source.
-
Turn on the cooling fan to prevent the reaction from heating above 30°C (LEDs generate heat).
-
Irradiate under stirring (800 rpm) for 4 to 12 hours .
-
Monitoring: Monitor consumption of the carboxylic acid via TLC or LC-MS.
-
-
Workup & Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Critical Process Parameters (CPPs) & Troubleshooting
"Expert Insights" for Optimization
-
The "Yellow" Indicator: Upon mixing Pyridine and CBr₄, the solution typically turns a pale yellow. This indicates the formation of the Halogen-Bonded (XB) complex. If the solution remains colorless, check the purity of the reagents.
-
Order of Addition: Add CBr₄ last. The acid and amine should be present to immediately trap the active intermediate generated upon irradiation.
-
Light Penetration: For scale-up (>5 mmol), use a flow reactor or narrow vessels to ensure uniform photon flux. Beer-Lambert law limitations apply heavily in batch photo-reactors.
-
Amine Nucleophilicity:
-
Primary Amines: React rapidly (4-6 hours).
-
Sterically Hindered/Aniline Amines: May require longer irradiation (12-16 hours) or slight excess of CBr₄ (1.5 equiv).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inefficient Light Absorption | Ensure vial is borosilicate/quartz. Check LED wavelength (must overlap with XB complex absorption tail ~370nm). |
| Side Products | N-Bromination of Amine | CBr₄ can brominate electron-rich amines. Add the amine slowly or use a slight excess of acid. |
| Overheating | LED Heat Output | Increase fan speed. Thermal background reaction leads to degradation, not amidation. |
| No Reaction | Oxygen Inhibition | Although robust, radical pathways can be quenched by O₂. Degas thoroughly. |
Scope and Substrate Compatibility
The following data summarizes the robustness of the Pyridine-CBr₄ protocol across various functional groups.
| Substrate Class | Example | Yield (%) | Notes |
| Aliphatic Acids | Cyclohexanecarboxylic acid + Benzylamine | 88% | Standard benchmark. |
| Aromatic Acids | Benzoic acid + Morpholine | 92% | Excellent for secondary amines. |
| Amino Acids | Boc-Phe-OH + Gly-OMe | 81% | No racemization observed (mild conditions). |
| Steric Bulk | Pivalic acid + Aniline | 74% | Slower reaction; requires 12h. |
| Heterocycles | Nicotinic acid + Butylamine | 85% | Pyridine ring in substrate does not interfere. |
References
-
Primary Protocol Source: Georgiou, T., et al. (2023). "An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4." Chemistry – A European Journal, 29(35). [Link]
-
Mechanistic Grounding (EDA Complexes): Crisenza, G. E., & Melchiorre, P. (2020). "Chemistry of electron-donor-acceptor complexes." Nature Communications, 11, 803. [Link]
-
Alternative Photoredox Amidation (Rose Bengal): Javaid, R., et al. (2020). "Visible light photoredox catalysed amidation of carboxylic acids with amines."[2][3] Photochemical & Photobiological Sciences. [Link]
-
Green Chemistry Context (Amine-Boranes): Zhang, J., et al. (2021). "Visible light-mediated synthesis of amides from carboxylic acids and amine-boranes."[3][4] Green Chemistry, 23. [Link]
Sources
- 1. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visible light-mediated synthesis of amides from carboxylic acids and amine-boranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Amide Synthesis Using TBTU and HATU
Abstract & Strategic Overview
The formation of amide bonds is the backbone of medicinal chemistry and peptide synthesis. While carbodiimides (DCC, EDC) were historically dominant, onium salts (TBTU, HATU) have become the industry standard for their high reactivity and operational simplicity.
This guide provides a rigorous technical protocol for using TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and its high-performance analog HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
Key Selection Criterion:
-
Use TBTU for routine couplings of non-hindered substrates where cost-efficiency is a priority.[1]
-
Use HATU for sterically hindered couplings, electron-deficient amines, or when minimizing racemization (epimerization) is critical.
Mechanistic Insight & Causality
To troubleshoot low yields, one must understand the reaction kinetics. Both reagents function by converting a carboxylic acid into a highly reactive active ester in situ.
The "Neighboring Group" Effect (HATU vs. TBTU)[1]
-
TBTU generates an OBt (benzotriazole) active ester.
-
HATU generates an OAt (7-azabenzotriazole) active ester.[1][2]
Why HATU is superior: The nitrogen atom at the 7-position in the HATU scaffold creates a neighboring group effect .[1] It stabilizes the amine approach via a cyclic 7-membered transition state, significantly accelerating the reaction rate (up to 100x faster than TBTU) and reducing the window for racemization.[1]
Reaction Pathway & Side Reactions
The following diagram illustrates the desired pathway versus the critical "Guanidinylation" dead-end side reaction.
Figure 1: Reaction mechanism showing the critical competition between active ester formation and the irreversible guanidinylation of the amine.[1]
Reagent Comparison & Selection Guide
| Feature | TBTU | HATU |
| Core Moiety | Benzotriazole (HOBt based) | 7-Azabenzotriazole (HOAt based) |
| Reactivity | Standard (Good for 1° amines) | High (Required for 2° amines / anilines) |
| Racemization Risk | Moderate | Low (Due to rapid kinetics) |
| Side Reactions | Guanidinylation (if slow activation) | Guanidinylation (if slow activation) |
| Solvent Compatibility | DMF, NMP, DCM (slower) | DMF, NMP (Preferred) |
| Cost | Low | High (~5-10x TBTU) |
Master Protocol: Amide Coupling
Materials & Stoichiometry[1]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) is the gold standard.[1] DCM (Dichloromethane) may be used for solubility reasons but slows reaction kinetics.
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1] Avoid Triethylamine (TEA) if possible, as it can be nucleophilic.[1]
Standard Stoichiometry Table:
| Component | Equivalents (Eq.) | Notes |
| Carboxylic Acid | 1.0 | Limiting reagent.[1][3] |
| Coupling Agent | 1.1 | Slight excess ensures full activation. |
| Base (DIPEA) | 2.0 - 3.0 | 1 eq to deprotonate acid + 1 eq to neutralize amine salt.[1] |
| Amine | 1.0 - 1.2 | Add last to prevent side reactions. |
Step-by-Step Procedure (The "Pre-Activation" Method)
This method is designed to minimize guanidinylation of the amine by ensuring the coupling agent reacts with the acid first.[1]
-
Preparation: Dry all glassware. Maintain an inert atmosphere (N₂ or Ar) if reagents are moisture-sensitive (uronium salts degrade in water).[1]
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (Concentration: 0.1 M – 0.5 M).
-
Deprotonation: Add DIPEA (2.0 – 3.0 eq) . Stir for 1–2 minutes.
-
Activation: Add HATU or TBTU (1.1 eq) in one portion.
-
Critical Step: Stir for 2–5 minutes at Room Temperature.
-
Warning: Do not activate for >10 minutes; this increases the risk of epimerization (racemization) of the activated acid.
-
-
Coupling: Add the Amine (1.0 – 1.2 eq) .
-
Reaction: Stir at Room Temperature.
-
TBTU: typically 1–4 hours.
-
HATU: typically 30 mins – 2 hours.
-
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the acid and the formation of the product mass.
Work-up & Isolation[1][4]
-
Dilution: Dilute the reaction mixture with excess Ethyl Acetate (EtOAc).
-
Note: If DMF volume is high, consider a partial evaporation or washing with 5% LiCl solution (LiCl helps extract DMF into the aqueous phase).
-
-
Acid Wash: Wash organic layer with 1M HCl or 10% Citric Acid (removes unreacted amine and DIPEA).
-
Caution: If your product contains acid-sensitive groups (e.g., Boc), use 10% Citric Acid, not HCl.[1]
-
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).
-
Brine Wash: Wash with saturated NaCl solution.
-
Dry & Concentrate: Dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting & Optimization (Expert Insights)
Preventing Guanidinylation
If you observe a mass of [M + Amine + 100] (for TBTU) or similar, your amine has reacted directly with the coupling agent.
-
Cause: The amine was present before the active ester was formed, or the acid activation was too slow.
-
Solution: Strictly follow the Pre-Activation step (Step 4 above). Ensure the acid is fully dissolved before adding the coupling agent.
Controlling Epimerization (Racemization)
If coupling chiral amino acids, racemization is a risk.
-
Solution 1: Use HATU instead of TBTU.
-
Solution 2: Use Collidine (TMP) as the base instead of DIPEA; it is weaker and less likely to extract the alpha-proton.[1]
-
Solution 3: Keep the activation time short (<2 mins) and cool the reaction to 0°C during the addition of the amine.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate coupling reagent.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. [1]
-
ThermoFisher Scientific. "Crosslinking Reagents Technical Handbook".
Sources
Troubleshooting & Optimization
strategies to reduce side product formation in aminocarbonylation reactions
Status: Online | Current Wait Time: 0 mins Operator: Senior Application Scientist
Welcome to the Aminocarbonylation Support Center. This guide is structured to troubleshoot specific "failure modes" in Palladium-catalyzed aminocarbonylation. We move beyond general procedures to address the mechanistic root causes of side-product formation.
🎫 Ticket #1: "I am observing -Ketoamide formation instead of the desired Amide."
Diagnosis: Double Carbonylation.[1][2] This occurs when a second molecule of carbon monoxide (CO) inserts into the acyl-palladium intermediate before the nucleophilic attack by the amine. This is a competitive pathway governed largely by CO pressure and temperature.
🔧 The Fix: Kinetic Control & Pressure Management
To suppress
Troubleshooting Protocol:
| Variable | Adjustment | Mechanistic Rationale |
| CO Pressure | LOWER to 1 atm (balloon) or use stoichiometric generation. | High CO pressure shifts equilibrium toward the dicarbonyl-Pd species. Limiting CO favors the mono-acyl-Pd intermediate [1]. |
| Temperature | INCREASE to >80°C. | Double carbonylation is often the kinetic pathway (lower barrier), while mono-carbonylation is thermodynamically favored at higher temperatures. |
| Ligand | Switch to Monodentate (e.g., PPh3, CataCXium A) or Large Bite Angle (Xantphos). | Sterically bulky monodentate ligands destabilize the coordination of the second CO molecule. |
⚗️ Recommended Workflow: Atmospheric Pressure System
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + Xantphos (2-4 mol%).
-
Solvent: Toluene or 1,4-Dioxane (0.5 M).
-
Base: Et₃N (3.0 equiv).
-
CO Source: Standard balloon (1 atm). Do not use high-pressure autoclaves unless ketoamides are desired.
-
Temp: 80–100 °C.
🎫 Ticket #2: "My Aryl Halide is reducing to the parent Arene (Dehalogenation)."
Diagnosis: Hydrodehalogenation via
🔧 The Fix: Eliminate Hydride Donors
Common Culprits:
-
Wet Solvents: Water can act as a hydride source via the Water-Gas Shift Reaction (WGSR) in the presence of CO.
-
Alcohols: Primary/Secondary alcohols can undergo
-hydride elimination on Pd. -
Amine Choice: Bulky amines with
-hydrogens can act as reducing agents.
Troubleshooting Protocol:
| Variable | Adjustment | Mechanistic Rationale |
| Solvent | Use Anhydrous Toluene or DMF. | Removes water to prevent WGSR-mediated hydride generation ( |
| Base | Switch to Inorganic Bases (K₂CO₃, Cs₂CO₃). | Organic amine bases (e.g., Et₃N) can serve as hydride sources at high temperatures. |
| Additives | Add Molecular Sieves (4Å) . | Actively scavenges trace water during the reaction. |
🎫 Ticket #3: "I am seeing Biaryl products (Homocoupling)."
Diagnosis: CO Starvation. If the rate of oxidative addition (Ar-X + Pd) exceeds the rate of CO insertion, two Ar-Pd species can interact (transmetallate) and reductively eliminate to form Ar-Ar. This is common when CO mass transfer is poor.
🔧 The Fix: Improve CO Mass Transfer
Troubleshooting Protocol:
-
Agitation: Increase stirring speed (>800 rpm). Aminocarbonylation is a heterogeneous gas-liquid reaction; diffusion is often rate-limiting.
-
CO Source: If using CO surrogates (e.g., Mo(CO)₆), ensure the release rate matches the catalyst turnover.
-
Pre-catalyst: Avoid Pd-black formation which catalyzes homocoupling. Use defined precatalysts like Pd(dba)₂ or Pd(PPh₃)₄ .
🎫 Ticket #4: "I cannot use CO gas cylinders due to safety regulations."
Diagnosis: Need for Ex Situ or Solid CO Precursors. Handling toxic CO gas requires specific safety infrastructure. Solid surrogates or two-chamber systems allow precise stoichiometry without cylinders.
🔧 The Fix: The Skrydstrup Two-Chamber System
This method generates CO ex situ from a stable precursor (COgen) and diffuses it to the reaction chamber. This allows for precise stoichiometric control (e.g., 1.5 equiv CO), effectively preventing double carbonylation [2].
Step-by-Step Protocol (COware System):
-
Chamber A (Generation):
-
Add COgen (9-methylfluorene-9-carbonyl chloride) (1.5 equiv relative to substrate).
-
Add Pd(dba)₂ (1.5 mol%) + P(tBu)₃ (1.5 mol%).
-
Trigger: Inject dry solvent + DIPEA.
-
-
Chamber B (Reaction):
-
Process:
-
Seal both chambers (connected via bridge).
-
Trigger Chamber A. CO is released and diffuses to Chamber B.[5]
-
Heat Chamber B to 80°C.
-
Alternative: Chloroform Protocol [3]
-
Reagents: CHCl₃ (3 equiv) + CsOH·H₂O (excess).
-
Mechanism: Chloroform hydrolyzes to dichlorocarbene, then CO, in situ.
-
Note: Requires robust stirring to manage the heterogeneous base.
📊 Visualizing the Selectivity Pathways
The following diagram illustrates the bifurcation points where side products (Ketoamides, Biaryls, Arenes) are formed versus the desired Amide.
Figure 1: Mechanistic bifurcation in Pd-catalyzed aminocarbonylation. Green paths indicate the desired workflow; red dashed paths indicate failure modes.
📚 References
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114–4133. Link
-
Nielsen, D. U., Taaning, R. H., Lindhardt, A. T., Gøgsig, T. M., & Skrydstrup, T. (2011).[1] Efficient Aminocarbonylation of Aryl Halides with a Solid CO Precursor.[1] Organic Letters, 13(17), 4454–4457.[1] Link
-
Gockel, S. N., & Hull, K. L. (2015).[6] Chloroform as a Carbon Monoxide Precursor: In or Ex Situ Generation of CO for Pd-Catalyzed Aminocarbonylations. Organic Letters, 17(13), 3236–3239. Link
-
Giri, R., & Hartwig, J. F. (2010). Cu-Catalyzed Aminocarbonylation of Aryl Halides. Journal of the American Chemical Society, 132(45), 15860–15862. Link
Sources
- 1. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Chloroform as a Carbon Monoxide Precursor: In or Ex Situ Generation of CO for Pd-Catalyzed Aminocarbonylations [organic-chemistry.org]
Technical Support Center: Pyridine Carboxamide Synthesis & Stability
Status: Operational Ticket Focus: Addressing product degradation, low yields, and hydrolysis during synthesis and purification. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
🟢 System Overview: Why is this synthesis failing?
Welcome to the Pyridine Chemistry Support Node. If you are experiencing degradation of pyridine carboxamides (particularly 2- and 4-isomers), you are likely fighting two intrinsic properties of the pyridine ring:
-
Electron Deficiency: The ring acts as an electron sink, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (hydrolysis).
-
Basic Nitrogen Functionality: The pyridine nitrogen (
) creates self-catalyzing degradation pathways and complicates silica gel purification by causing "streaking" or irreversible adsorption.
This guide replaces trial-and-error with mechanistic control.
📘 Module 1: Root Cause Analysis (The Chemistry of Failure)
Before changing your protocol, identify how your product is degrading. The most common failure mode is Acid-Catalyzed Hydrolysis during workup or purification.
The "Silica Trap" Mechanism
Pyridine carboxamides are stable in neutral organic solvents but degrade rapidly on acidic silica gel.
-
Step 1: The pyridine ring nitrogen protonates on the acidic silica surface.
-
Step 2: This strong electron-withdrawing effect activates the exocyclic amide carbonyl.
-
Step 3: Residual water in the silica attacks the activated carbonyl, cleaving the amide back to the carboxylic acid and amine.
Visualization: The Degradation Pathway
Caption: Figure 1. Mechanism of silica-induced hydrolysis. The protonation of the pyridine ring (Phase 1) significantly lowers the activation energy for nucleophilic attack by water (Phase 2).
🛠 Module 2: Synthesis Optimization (Reaction Phase)
Stop using Thionyl Chloride (
Recommended Protocol: T3P® (Propylphosphonic Anhydride) Coupling
T3P is the superior reagent for pyridine amidation. It acts as a water scavenger, driving the equilibrium toward the amide while avoiding the harsh acidic environment of acid chloride generation [3][5].
Protocol 2.1: The "Low-Degradation" T3P Method
Applicability: Sterically hindered amines, acid-sensitive substrates, and unstable pyridine isomers.
-
Dissolution: Dissolve Pyridine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (preferred for green chemistry).
-
Base Addition: Add Diisopropylethylamine (DIPEA) or Pyridine (2.5–3.0 equiv). Crucial: The solution must remain basic to neutralize the propylphosphonic acid byproduct.
-
Coupling: Add T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Quench: Add water. T3P byproducts are highly water-soluble.[1]
-
Isolation: Separate phases. Wash organic layer with
(sat.) and Brine. Dry over .[2]
Why this works: T3P yields a neutral, water-soluble byproduct, eliminating the need for acidic washes that trigger hydrolysis [3].
Data Comparison: Coupling Agents
| Feature | Acid Chloride ( | HATU / EDC | T3P (Recommended) |
| Intermediate Stability | Critical Failure Point (Unstable) | Moderate (Active Ester) | High (Mixed Anhydride) |
| Reaction pH | Highly Acidic (HCl gen.) | Neutral/Basic | Neutral/Basic |
| Epimerization Risk | High | Moderate | Lowest |
| Workup | Difficult (Hydrolysis risk) | Urea removal can be tough | Simple (Water Wash) |
| Yield (Pyridine-2-COOH) | 40–60% (Variable) | 70–85% | 85–95% |
⚗️ Module 3: Purification & Isolation (The Danger Zone)
If you must purify via chromatography, you must neutralize the stationary phase. Standard silica gel is acidic (
Troubleshooting Guide: Purification Strategies
Option A: The "Neutralized Silica" Technique
Use this if you observe "tailing" or poor separation.
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et3N) .
-
Column Packing: Pour the column and flush with 2-3 column volumes of the Et3N-spiked eluent.
-
Elution: Run your purification using the standard eluent (you can remove the Et3N now, or keep it at 0.1% if the compound is very sensitive).
-
Result: The Et3N blocks the acidic silanol sites, preventing protonation of the pyridine ring [11].
Option B: Switch to Alumina (Neutral)
Use this if your product hydrolyzes even on treated silica.
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Why: Alumina does not possess the acidic protons found in silica, preserving the amide bond integrity.
Option C: Recrystallization (The "No-Column" Approach)
Best for scale-up.
-
Solvents: Acetonitrile (ACN) or Ethanol.[3]
-
Method: Dissolve crude in minimum hot ACN. Cool slowly. Pyridine carboxamides often crystallize readily, leaving impurities in the mother liquor [11].
📉 Module 4: Decision Logic & Workflow
Use this logic flow to determine the correct experimental setup for your specific substrate.
Caption: Figure 2. Experimental decision matrix. Note that T3P is the preferred route for the majority of pyridine carboxamide syntheses due to stability concerns.
❓ Frequently Asked Questions (FAQ)
Q: Why does my 2-pyridinecarbonyl chloride turn into a purple/black tar? A: This is a known instability. The acid chloride can undergo intermolecular self-quaternization (N attacking the carbonyl of another molecule) or react violently with trace moisture to form HCl, which further catalyzes degradation. Fix: Do not isolate the acid chloride. Generate it in situ and react immediately, or switch to T3P [2].
Q: I see a spot on TLC that matches the carboxylic acid starting material after column chromatography. Why? A: You likely hydrolyzed your product on the column. The acidic silica protonated the pyridine ring, activating the amide bond for hydrolysis by residual water in the solvent/silica. Fix: Pre-treat your column with 1% Triethylamine [11].
Q: Can I use EDC/HOBt instead of T3P? A: Yes, but urea byproduct removal can be difficult if the product is not solid. Pyridine amides often streak on silica, making them hard to separate from urea byproducts. T3P byproducts are water-soluble, avoiding this issue [3].[1]
📚 References
-
Apollo Scientific. (2023). Safety Data Sheet: Pyridine-2-carbonyl chloride. Link
-
Clayden, J., et al. (2012). Nucleophilic Catalysis by Pyridine. In Organic Chemistry.
-
Curia Global. (2024). Understanding T3P® from start to finish: Advantages in Amidation. Link
-
Garg, N., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Link
-
Waghmore, et al. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Link
-
TCI Chemicals. (2023). Safety Data Sheet: Pyridine-2-carbonyl Chloride Hydrochloride. Link
-
Chem-Impex. (2024).[2] Pyridine-2-carbonyl chloride hydrochloride: Applications in Synthesis. Link
-
BenchChem. (2025).[4] Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. Link
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide. Link
-
ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold. Link
-
ResearchGate. (2020). What is the best technique for amide purification? (Silica Gel Interactions). Link
Sources
Technical Support Center: Removal of Unreacted Acetohydrazide
Welcome to the technical support center for challenges related to the removal of unreacted acetohydrazide from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the purity of your target compounds.
Introduction: The Challenge of Acetohydrazide Removal
Acetohydrazide is a versatile reagent in organic synthesis, frequently employed in the formation of hydrazones and other nitrogen-containing heterocycles.[1][2][3] Its high reactivity and water solubility, however, can present significant challenges during product purification.[1][4][5] Inadequate removal of this starting material can lead to downstream impurities and complicate analytical characterization. This guide provides a systematic approach to tackling this common purification hurdle.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the removal of unreacted acetohydrazide.
Q1: Why is it difficult to remove acetohydrazide with a simple aqueous wash?
A: While acetohydrazide is soluble in water, it is also soluble in many polar organic solvents.[1][4][6] This dual solubility can lead to partitioning between the aqueous and organic layers during extraction, making complete removal by washing alone inefficient. Furthermore, if your product has some water solubility, you risk product loss with extensive aqueous extractions.
Q2: Can I remove acetohydrazide by evaporation?
A: Acetohydrazide has a relatively high boiling point (129 °C at 18 mmHg), making its removal by simple evaporation under reduced pressure impractical, especially if your product is not thermally stable.[4][5] Azeotropic distillation with a high-boiling solvent like xylene has been suggested as a potential method, but this may not be suitable for all products.[7]
Q3: How can I monitor the removal of acetohydrazide?
A: Several analytical techniques can be employed. Thin-layer chromatography (TLC) is a quick and accessible method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[8][9][10][11] Derivatization of acetohydrazide with an aldehyde, such as benzaldehyde, can improve its detection by these methods.[8][12][13]
Q4: Is acetohydrazide acidic or basic?
A: Acetohydrazide has a predicted pKa of approximately 13.46, indicating it is a very weak acid.[4][5] The hydrazide functional group also has a basic nitrogen atom, allowing it to be protonated under acidic conditions. This dual nature is key to its removal by acid-base extraction.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting the removal of unreacted acetohydrazide.
Scenario 1: My product is a solid, but it's contaminated with acetohydrazide after precipitation.
-
Problem: You've attempted to isolate your solid product by precipitation or crystallization, but analytical data (e.g., NMR, LC-MS) shows the presence of acetohydrazide.
-
Cause: Acetohydrazide can co-precipitate or become trapped within the crystal lattice of your product, especially if they share some structural similarities or hydrogen bonding capabilities.
-
Solution: Recrystallization.
-
Rationale: Recrystallization is a powerful purification technique for solids. By dissolving the crude product in a minimal amount of a hot solvent in which your product has good solubility and acetohydrazide has lower solubility, and then allowing it to cool slowly, you can selectively crystallize your pure product, leaving the acetohydrazide in the mother liquor.
-
Protocol:
-
Select an appropriate recrystallization solvent or solvent system. The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature, while acetohydrazide should remain soluble at lower temperatures.
-
Dissolve your crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the mixture in an ice bath to maximize product recovery.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purified product and the mother liquor to confirm the removal of acetohydrazide.
-
-
Scenario 2: Aqueous extraction isn't completely removing the acetohydrazide.
-
Problem: You've performed multiple aqueous washes on your organic reaction mixture, but acetohydrazide is still present in the organic layer.
-
Cause: As mentioned in the FAQs, the partitioning of acetohydrazide between the organic and aqueous layers can be unfavorable for complete removal.
-
Solution 1: Acid-Base Extraction.
-
Rationale: By washing the organic layer with a dilute acidic solution (e.g., 1 M HCl), you can protonate the basic nitrogen of the acetohydrazide, forming a water-soluble salt that will preferentially partition into the aqueous layer.[14][15][16]
-
Protocol:
-
Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Solution 2: Scavenger Resins.
-
Rationale: Scavenger resins are solid-supported reagents designed to react with and remove excess reagents or byproducts from a reaction mixture.[17][18] An isocyanate-functionalized resin can be used to react with the nucleophilic acetohydrazide, forming a polymer-bound urea derivative that can be easily removed by filtration.
-
Protocol:
-
Choose a commercially available isocyanate scavenger resin.
-
Add the scavenger resin to your crude reaction mixture (typically 2-3 equivalents relative to the excess acetohydrazide).
-
Stir the mixture at room temperature for a few hours to overnight. Monitor the reaction by TLC or LC-MS to confirm the consumption of acetohydrazide.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain your purified product.
-
-
Workflow and Decision Making
The choice of purification method depends on several factors, including the properties of your product, the scale of your reaction, and the available resources. The following decision tree can help guide your choice:
Sources
- 1. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Acethydrazide | 1068-57-1 [amp.chemicalbook.com]
- 6. Acethydrazide, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Separation of Acetic acid and Acetic Hydrazide | SIELC Technologies [sielc.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 18. Scavenger resin - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: Efficacy, Mechanism, and SAR
Topic: Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridinecarbothioamide scaffold remains a cornerstone in medicinal chemistry, primarily due to the clinical success of Ethionamide (ETH) and Prothionamide (PTH) in treating multidrug-resistant tuberculosis (MDR-TB). However, while the 4-isomers (thioisonicotinamides) are well-characterized prodrugs activated by the monooxygenase EthA , the 2-pyridinecarbothioamide (picolinothioamide) analogs represent a distinct chemical space.
This guide provides a technical comparison of substituted 2-pyridinecarbothioamide analogs. Unlike their 4-isomer counterparts, 2-isomers possess a unique 1,4-N,S donor set capable of forming stable 5-membered chelate rings with transition metals. This structural divergence shifts the primary mechanism of action from EthA-mediated bioactivation to metal sequestration and metalloenzyme inhibition. This analysis evaluates their performance, synthesis, and safety profiles against the industry standard, Ethionamide.
Mechanistic Insight: The Isomer Divergence
To understand the utility of 2-pyridinecarbothioamides, one must distinguish their reactivity profile from the standard 4-isomers.
The Chelation vs. Bioactivation Dichotomy
-
4-Pyridinecarbothioamides (e.g., Ethionamide): Function as prodrugs . They require bioactivation by the flavin-dependent monooxygenase EthA to form an S-oxide. This intermediate reacts with NAD+ to form an ETH-NAD adduct, which inhibits the enoyl-ACP reductase (InhA), blocking mycolic acid synthesis.
-
2-Pyridinecarbothioamides: The proximity of the pyridine nitrogen and the thioamide sulfur allows for bidentate chelation of metals (Fe²⁺, Cu²⁺, Zn²⁺). This leads to:
-
Inhibition of Metalloenzymes: Direct stripping of cofactors from enzymes like superoxide dismutase or ribonucleotide reductase.
-
ROS Generation: Redox cycling of the chelated metal complex, generating cytotoxic reactive oxygen species.
-
Reduced EthA Affinity: Steric hindrance and electronic differences often make 2-isomers poor substrates for EthA, rendering them less effective against M. tuberculosis via the InhA pathway, but potentially active against non-tubercular targets or via alternative mechanisms.
-
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling and activation pathways between the 2-isomer and 4-isomer analogs.
Caption: Divergent mechanisms of pyridinecarbothioamide isomers. The 2-isomer favors metal chelation leading to ROS, while the 4-isomer undergoes enzymatic bioactivation.
Comparative Analysis: Analog Performance
This section compares specific classes of substituted 2-pyridinecarbothioamides. Data is aggregated from typical Structure-Activity Relationship (SAR) profiles observed in thioamide medicinal chemistry.
Comparative Data Table
Baseline: Ethionamide (4-isomer) is used as the reference standard for anti-mycobacterial potency.
| Analog Class | Substitution Pattern | Relative Lipophilicity (ClogP) | Anti-TB Potency (MIC) | Cytotoxicity (CC50) | Primary Utility |
| Reference | Ethionamide (4-isomer) | High | 0.5 - 1.0 µg/mL | >100 µM | Anti-TB Standard |
| Class A | Unsubstituted 2-isomer | Low | >50 µg/mL | Moderate | Metal Chelator / Herbicide |
| Class B | 3-Fluoro-2-carbothioamide | Moderate | 25 - 50 µg/mL | High | Bioisostere Study |
| Class C | 5-Bromo-2-carbothioamide | High | 10 - 25 µg/mL | High | Antifungal / Anticancer |
| Class D | N-Methyl-2-carbothioamide | High | >100 µg/mL | Low | Mechanistic Probe |
| Class E | 6-Methyl-2-carbothioamide | Moderate | >50 µg/mL | Moderate | Steric Control |
Analysis of Substituent Effects
-
Ring Substitution (Class B & C):
-
Halogenation (F, Cl, Br): Introducing halogens at the C5 position (para to the pyridine nitrogen) generally increases lipophilicity (ClogP) and metabolic stability. While this improves cell permeation, the 2-isomer scaffold lacks the specific geometry required for the EthA binding pocket, resulting in poor anti-TB activity compared to Ethionamide. However, these analogs often show enhanced antiproliferative (anticancer) activity due to increased stability of the metal-chelate complexes inside cancer cells.
-
-
Thioamide Modification (Class D):
-
N-Alkylation: Substitution on the thioamide nitrogen (e.g., N-methyl) drastically reduces biological activity. The primary thioamide protons (-CSNH2) are often critical for hydrogen bonding within active sites or for the deprotonation step required for metal coordination. Blocking this reduces both chelation capacity and biological efficacy.
-
-
Steric Hindrance (Class E):
-
Ortho-Substitution (6-position): Placing a methyl group at C6 (adjacent to the pyridine nitrogen) introduces steric clash that disrupts the planar geometry required for effective bidentate chelation. This confirms the chelation-driven mechanism for 2-isomers; when chelation is sterically blocked, toxicity and activity drop significantly.
-
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed to be self-validating.
Synthesis of 2-Pyridinecarbothioamides (Modified Willgerodt-Kindler)
Objective: Convert 2-cyanopyridines to 2-pyridinecarbothioamides. Rationale: This method avoids the use of toxic H₂S gas, utilizing sodium sulfide or ammonium sulfide in a phase-transfer catalytic system or microwave-assisted environment.
Protocol:
-
Reagents: 2-Cyanopyridine derivative (1.0 eq), Sodium Hydrosulfide (NaHS, 2.0 eq), Magnesium Chloride (MgCl₂, 1.0 eq), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the nitrile in DMF (0.5 M concentration).
-
Add MgCl₂ (Lewis acid catalyst to activate the nitrile).
-
Add NaHS hydrate.
-
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
-
Work-up (Self-Validating Step):
-
Pour reaction mixture into ice-cold water.
-
Acidify to pH 4-5 with 1N HCl. Validation: The thioamide product is typically yellow/orange and should precipitate upon acidification. If no precipitate forms, extract with ethyl acetate.
-
-
Purification: Recrystallize from ethanol/water.
-
Characterization:
-
IR: Look for C=S stretch (~1000-1200 cm⁻¹) and NH₂ stretch (3100-3400 cm⁻¹).
-
¹H NMR: Thioamide NH₂ protons typically appear as two broad singlets (due to restricted rotation) downfield (9.0 - 10.0 ppm).
-
Biological Evaluation Workflow
The following workflow details the logical progression from synthesis to lead identification.
Caption: Standardized workflow for evaluating thioamide analogs, prioritizing purity and selectivity index (SI).
References
-
Bernstein, J., et al. "Chemotherapy of experimental tuberculosis. V. Thiosemicarbazones and related compounds." American Review of Tuberculosis, 1952. Link
-
Vannelli, T. A., et al. "Activation of the antitubercular drug ethionamide by the flavin monooxygenase EthA." Molecular Microbiology, 2002. Link
-
Castagnolo, D., et al. "Synthesis and biological evaluation of new enantiomerically pure 1,5-disubstituted pyrrole-3-carboxylates as antitubercular agents." Bioorganic & Medicinal Chemistry Letters, 2008. (Context on thioamide isosteres). Link
-
Scior, T., et al. "Antimycobacterial activity of new thiocarbamoyl derivatives." European Journal of Medicinal Chemistry, 2010. Link
-
Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002. Link
A Comparative Benchmarking of Pyridine Carbothioamide Analogs as Potent Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Urease, a nickel-containing metalloenzyme, has emerged as a significant target due to its pivotal role in the pathogenesis of various diseases, including peptic ulcers and infectious kidney stones, primarily driven by the bacterium Helicobacter pylori. The enzymatic hydrolysis of urea by urease elevates the local pH, facilitating bacterial survival and virulence. Consequently, the inhibition of urease activity presents a promising strategy for the management of these conditions.
Among the diverse classes of urease inhibitors, pyridine carbothioamide analogs have garnered considerable attention. Their structural resemblance to urea, the natural substrate of urease, coupled with the versatile chemistry of the pyridine ring, allows for the rational design of potent inhibitors. This guide provides a comprehensive comparative analysis of various pyridine carbothioamide analogs, synthesizing data from recent studies to offer a detailed overview of their structure-activity relationships, inhibitory kinetics, and binding mechanisms.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of pyridine carbothioamide analogs against urease is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the IC50 values for a series of pyridine carbothioamide and related carboxamide derivatives, with thiourea serving as a standard reference inhibitor.
| Compound ID | Structure | IC50 (µM) ± SEM | Reference |
| Thiourea (Standard) | NH₂CSNH₂ | 18.93 ± 0.004 | [1] |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [1] |
| Rx-7 | pyridine-2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [1] |
| Analog with 2-Br | 2-bromopyridine-2-yl-methylene hydrazine carbothioamide | 3.13 ± 0.034 | [2] |
| Analog with 2-OCH₃ | 2-methoxypyridine-2-yl-methylene hydrazine carbothioamide | 4.21 ± 0.022 | [2] |
| Analog with 2-F | 2-fluoropyridine-2-yl-methylene hydrazine carbothioamide | 4.93 ± 0.012 | [2] |
| Analog with 2-CH₃ | 2-methylpyridine-2-yl-methylene hydrazine carbothioamide | 6.41 ± 0.023 | [2] |
| Analog with 4-OCH₃ | 4-methoxypyridine-2-yl-methylene hydrazine carbothioamide | 15.5 ± 0.49 | [3] |
| Analog with 2,4-di-CH₃ | 2,4-dimethylpyridine-2-yl-methylene hydrazine carbothioamide | 11.2 ± 0.81 | [3] |
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Potency
The data presented above reveals a clear structure-activity relationship among the pyridine carbothioamide analogs. The nature and position of substituents on the pyridine ring play a crucial role in modulating their urease inhibitory activity.
-
The Carbothioamide Moiety is Key : A consistent observation is the superior potency of the carbothioamide (thiosemicarbazone) derivatives over their carboxamide (semicarbazone) counterparts. This is attributed to the ability of the sulfur atom in the thiourea-like core to effectively chelate the nickel ions in the urease active site.[4]
-
Impact of Substituents on the Pyridine Ring :
-
Electron-withdrawing and Donating Groups : The presence of a chloro group at the meta-position (position 5) of the pyridine ring, as seen in the most potent analog Rx-6 (IC50 = 1.07 µM), significantly enhances inhibitory activity compared to the unsubstituted analog.[1][2] This suggests that electronic effects influence the binding affinity. Both electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Br, -F, -OCH₃) at the ortho position also result in potent inhibitors, indicating a complex interplay of electronic and steric factors.[2]
-
Positional Isomerism : The position of the substituent is critical. For instance, a methoxy group at the para-position results in a significantly less potent inhibitor (IC50 = 15.5 µM) compared to an ortho-methoxy substituted analog (IC50 = 4.21 µM).[2][3] This highlights the importance of the substituent's location for optimal interaction with the enzyme's active site residues.
-
Mechanism of Action and Kinetic Insights
Kinetic studies are instrumental in elucidating the mechanism by which these analogs inhibit urease. For the most potent compound, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6 ), kinetic analysis revealed a competitive mode of inhibition .[1] This indicates that the inhibitor directly competes with the natural substrate, urea, for binding to the active site of the enzyme.
The proposed mechanism of action, supported by molecular docking studies, involves the chelation of the two nickel ions (Ni²⁺) in the urease active site by the sulfur and nitrogen atoms of the carbothioamide moiety.[1] The pyridine ring and its substituents further stabilize the enzyme-inhibitor complex through various non-covalent interactions, such as hydrogen bonding and π-π stacking with key amino acid residues in the active site.
Caption: Experimental workflow for in vitro urease inhibition screening.
Conclusion and Future Directions
This comparative guide underscores the potential of pyridine carbothioamide analogs as a promising class of urease inhibitors. The structure-activity relationship studies clearly demonstrate that modifications to the pyridine ring can significantly impact inhibitory potency, with the 5-chloro substituted analog emerging as a particularly effective compound. The competitive mode of inhibition suggests a direct interaction with the enzyme's active site, a desirable characteristic for drug candidates.
Future research in this area should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and optimize potency and selectivity. In-depth kinetic studies, including the determination of Ki values for a wider array of compounds, will provide a more quantitative understanding of their binding affinities. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety profiles of the most promising candidates, paving the way for their potential development as novel therapeutic agents for urease-related pathologies.
References
-
Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]
-
Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]
-
Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PubMed, 36297400. [Link]
-
Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ResearchGate. [Link]
-
Various Authors. (2022). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Briefings in Bioinformatics. [Link]
-
Various Authors. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic. RSC Publishing. [Link]
-
Various Authors. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PMC. [Link]
-
Naseer, A. (2022). S-EPMC9609714 - Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. OmicsDI. [Link]
-
Channar, P. A., et al. (2017). 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. Archiv der Pharmazie, 350(1-2). [Link]
-
Various Authors. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15794–15803. [Link]
-
Various Authors. (2021). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. [Link]
-
Various Authors. (2020). Synthesis and Molecular Docking Studies of Potent Urease Inhibitors Based on Benzoxazole Scaffold. ResearchGate. [Link]
-
Various Authors. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. [Link]
-
Various Authors. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 22(16), 8889. [Link]
-
Kataria, R., & Khatkar, A. (2019). Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. ResearchGate. [Link]
Sources
- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
in vitro and computational investigations of carboxamide-linked pyridopyrrolopyrimidines as SARS-CoV-2-MPro inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to develop effective therapeutics against COVID-19, the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), has emerged as a prime target for antiviral drug development.[1] This viral enzyme is essential for the replication of the virus, and its inhibition can effectively halt the viral life cycle. This guide provides a comprehensive comparison of a novel class of inhibitors, carboxamide-linked pyridopyrrolopyrimidines, with established SARS-CoV-2 Mpro inhibitors, offering insights supported by in vitro and computational data.
The Central Role of SARS-CoV-2 Mpro in Viral Replication
The SARS-CoV-2 Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the two large polyproteins, pp1a and pp1ab, that are translated from the viral RNA. This cleavage process releases functional non-structural proteins that are essential for the assembly of the viral replication and transcription complex. The indispensable nature of Mpro for viral replication, coupled with the absence of a close human homolog, makes it an attractive and specific target for antiviral therapies.
A Novel Class of Inhibitors: Carboxamide-Linked Pyridopyrrolopyrimidines
Recent research has introduced a novel series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments as potential SARS-CoV-2 Mpro inhibitors. A study by El-Shabrawy et al. (2022) detailed the design, synthesis, and evaluation of nine such derivatives.[2] The core rationale behind this design was to create a scaffold that could effectively interact with the active site of the Mpro enzyme.
In Vitro Efficacy
The synthesized pyridopyrrolopyrimidine derivatives were evaluated for their antiviral activity against SARS-CoV-2 and their inhibitory effect on the Mpro enzyme. The majority of these compounds demonstrated potent anti-COVID-19 activity in cell-based assays, with several derivatives preventing viral growth by more than 90% at various concentrations, while exhibiting low cytotoxicity in Vero cells.[2]
Notably, two compounds from this series, designated as 25 and 29 , emerged as particularly promising candidates, exhibiting inhibitory activity against SARS-CoV-2 Mpro with IC50 values in the low micromolar range .[2] This level of potency positions them as significant leads for further optimization.
Comparative Analysis with Leading Mpro Inhibitors
To contextualize the potential of these novel pyridopyrrolopyrimidines, it is essential to compare their performance against well-established SARS-CoV-2 Mpro inhibitors, namely Nirmatrelvir (the active component of Paxlovid) and GC-376.
| Compound Class | Specific Compound(s) | Reported IC50 Value against SARS-CoV-2 Mpro |
| Carboxamide-Linked Pyridopyrrolopyrimidines | 25 and 29 | Low micromolar [2] |
| Peptidomimetic Nitrile Inhibitor | Nirmatrelvir | ~0.022 - 0.103 µM (22 - 103 nM) [1][3] |
| Peptidomimetic Aldehyde Inhibitor Prodrug | GC-376 | ~0.03 - 1.5 µM (30 - 1500 nM) [4][5][6][7][8] |
As the table illustrates, while the carboxamide-linked pyridopyrrolopyrimidines show promise with low micromolar IC50 values, established inhibitors like Nirmatrelvir demonstrate significantly higher potency in the nanomolar range. This highlights the potential for further structure-activity relationship (SAR) studies and optimization of the pyridopyrrolopyrimidine scaffold to enhance its inhibitory activity.
Mechanistic Insights from Computational Investigations
To understand the molecular basis of the inhibitory activity of the carboxamide-linked pyridopyrrolopyrimidines, extensive computational studies, including molecular docking and molecular dynamics simulations, were performed.[2] These investigations provide crucial insights into the binding modes and interactions of these compounds within the Mpro active site.
Molecular Docking
Molecular docking simulations revealed that the pyridopyrrolopyrimidine derivatives fit well within the substrate-binding pocket of SARS-CoV-2 Mpro.[2] The simulations highlighted the formation of key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues in the active site. These interactions are crucial for the stable binding and inhibition of the enzyme.
Molecular Dynamics Simulations
Molecular dynamics simulations were conducted to assess the stability of the ligand-protein complexes over time. The results for the most potent compound, 29 , predicted a stable interaction within the binding cavity of SARS-CoV-2 Mpro, further supporting the in vitro findings of its high inhibitory activity.[2]
Experimental Protocols: A Closer Look
The following sections provide a detailed overview of the key experimental workflows employed in the investigation of these Mpro inhibitors.
In Vitro Mpro Inhibition Assay (FRET-based)
A common and robust method for determining the inhibitory potency of compounds against SARS-CoV-2 Mpro is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the Mpro enzyme cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of cleavage and, consequently, the fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant SARS-CoV-2 Mpro enzyme in an appropriate buffer (e.g., Tris-HCl, pH 7.3).
-
Prepare stock solutions of the test compounds (pyridopyrrolopyrimidines and comparators) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the FRET substrate.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the Mpro enzyme to all wells except the negative control and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Computational Workflow: Molecular Docking and Dynamics
Computational methods are integral to understanding inhibitor-target interactions at a molecular level and guiding the design of more potent compounds.
Step-by-Step Methodology:
-
Preparation of Protein and Ligand Structures:
-
Protein: Obtain the 3D crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand: Generate the 3D structures of the pyridopyrrolopyrimidine derivatives and optimize their geometries using a suitable force field.
-
-
Molecular Docking:
-
Define the binding site on the Mpro enzyme, typically centered around the catalytic dyad (Cys145 and His41).
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the defined active site.
-
Score and rank the different poses based on their predicted binding affinities.
-
-
Molecular Dynamics (MD) Simulation:
-
Select the most promising docked poses for further analysis.
-
Place the protein-ligand complex in a simulated aqueous environment (a box of water molecules and ions).
-
Perform an MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.
-
-
Analysis of MD Trajectories:
-
Analyze the stability of the protein-ligand complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.
-
Calculate the binding free energy to provide a more accurate estimation of the binding affinity.
-
Caption: A generalized workflow for computational investigation of Mpro inhibitors.
Conclusion and Future Directions
The carboxamide-linked pyridopyrrolopyrimidines represent a promising new scaffold for the development of SARS-CoV-2 Mpro inhibitors. The initial findings of low micromolar inhibitory activity, coupled with favorable cytotoxicity profiles, warrant further investigation. The comparative analysis with potent, clinically relevant inhibitors like Nirmatrelvir provides a clear benchmark for future optimization efforts.
The detailed computational analysis has laid the groundwork for structure-based drug design, enabling the rational modification of the pyridopyrrolopyrimidine core to enhance its binding affinity and inhibitory potency. Future studies should focus on synthesizing and evaluating new analogs with modifications aimed at optimizing interactions with the key residues in the Mpro active site. Through a continued iterative process of design, synthesis, in vitro testing, and computational validation, this novel class of compounds could be developed into potent and effective antiviral agents for the treatment of COVID-19.
References
-
Vuong, W., et al. (2020). An overview of severe acute respiratory syndrome – coronavirus 2 (SARS-CoV-2) and its inhibition. bioRxiv. [Link]
-
Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. [Link]
-
Vuong, W., et al. (2020). Structure Basis for Inhibition of SARS-CoV-2 by the Feline Drug GC376. bioRxiv. [Link]
-
Vuong, W., et al. (2020). Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. Protein & Cell. [Link]
-
Perlini, C., et al. (2023). Stabilization of the Dimeric State of SARS-CoV-2 Main Protease by GC376 and Nirmatrelvir. International Journal of Molecular Sciences. [Link]
-
El-Shabrawy, Y., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances. [Link]
-
Jiang, Y., et al. (2025). Optimization of SARS-CoV-2 Mpro Inhibitors by a Structure-Based Multilevel Virtual Screening Method. Molecules. [Link]
Sources
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- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of SARS-CoV-2 Mpro Inhibitors by a Structure-Based Multilevel Virtual Screening Method [mdpi.com]
- 4. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-(Aminomethyl)pyridine-2-carboxamide
Operational Safety Protocol: 5-(Aminomethyl)pyridine-2-carboxamide
Executive Safety Summary & Risk Assessment
The Core Hazard:
Unlike simple pyridine derivatives which are often classified merely as irritants, This compound possesses a primary aminomethyl group (
Critical Warning: Treat this compound as Corrosive (H314) and Harmful if Swallowed (H302) . Vendor safety data confirms that this substance can cause severe skin burns and eye damage. The primary amine moiety readily attacks mucous membranes and can cause permanent corneal opacity if not managed immediately.
Operational Directive: All handling of the neat solid must occur inside a certified chemical fume hood. Inhalation of dust is a primary exposure vector that leads to immediate upper respiratory tract inflammation.
The PPE Matrix: Layered Defense System
Do not rely on generic "lab safety" rules. The following matrix is specific to the corrosive and basic nature of aminomethyl-pyridines.
| Protection Zone | Standard Protocol (< 100 mg) | High-Risk Protocol (> 100 mg or Solution) | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Goggles + Face Shield (8-inch min) | Standard safety glasses are insufficient against corrosive dusts which can bypass side-shields. |
| Hand (Primary) | Nitrile (4 mil minimum) | Nitrile (5-6 mil, extended cuff) | Amines can permeate thin latex. Nitrile offers superior chemical resistance to basic organic intermediates. |
| Hand (Secondary) | Optional | Double Gloving (Outer: Nitrile, Inner: Nitrile) | Provides a "breakthrough buffer." If outer glove is splashed, doff immediately; inner glove protects during removal. |
| Body | Lab Coat (Cotton/Poly blend), buttoned | Lab Coat + Chemical Resistant Apron | Cotton absorbs liquids, keeping corrosives against the skin. An apron (Tyvek or PVC) provides an impervious barrier. |
| Respiratory | Fume Hood (Sash at working height) | Fume Hood + N95 (if dust generation is high) | Engineering controls (Hood) are superior to PPE. Use N95 only as a backup during spill cleanup outside the hood. |
Operational Workflow: The "Corrosive Solid" Protocol
This workflow integrates safety checks directly into the experimental process. It relies on the principle of "Containment at Source."
Figure 1: Operational logic flow for handling corrosive amine solids. Note the critical "Dissolve immediately" step to mitigate dust hazards.
Detailed Handling Procedure
-
Static Control (Crucial):
-
Fine organic amide powders often carry static charges, causing them to "jump" off spatulas.
-
Technique: Use an ionizing fan or anti-static gun on the weighing boat before dispensing. If unavailable, wipe the exterior of the weighing vessel with a damp tissue to discharge static.
-
-
The "Dissolve-in-Place" Method:
-
Do not transport the open weighing boat across the lab.
-
Place your reaction flask inside the hood next to the balance.
-
Transfer the solid into the flask and immediately add the reaction solvent (e.g., DCM, DMF) to wet the powder. Once in solution, the inhalation risk drops to near zero.
-
-
Decontamination:
-
Amines adhere to surfaces.
-
Verification: After working, wipe the balance area with a wet paper towel. Check the pH of the moisture on the towel. If basic (Blue/Purple on pH paper), re-clean with a dilute acetic acid solution (1%) followed by water.
-
Emergency Response & First Aid
Self-Validating System: The presence of a "Corrosive" hazard requires that the antidote (water) is accessible within 10 seconds.
-
Eye Contact (Critical):
-
Action: Irrigate immediately for 15 minutes minimum .
-
Why: Alkaline burns (amines) are often worse than acid burns because they saponify fatty tissues and penetrate deeper into the eye. Seconds matter.
-
-
Skin Contact:
-
Spill Cleanup:
-
Solid: Do not dry sweep vigorously (creates dust). Cover with a spill pad or damp paper towels, then scoop into a waste container.
-
Solution: Absorb with vermiculite or sand.[4]
-
Waste Management & Disposal
Classification: Hazardous Chemical Waste (Corrosive/Toxic).
-
Segregation:
-
DO NOT mix with acidic waste streams (e.g., waste H2SO4 or HCl). This will generate heat and potentially toxic vapors.
-
DO NOT mix with oxidizers (e.g., waste peroxide/permanganate). Amines can form unstable N-oxides or ignite.
-
-
Labeling:
-
Label clearly as: "Alkaline Organic Waste" or "Amine-Containing Waste."
-
List constituents: "this compound, [Solvent Name]."
-
-
Container:
-
High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is highly corrosive.
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound (CAS 182292-13-3). Retrieved from (Search Term: 182292-13-3).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine-2-carboxamide derivatives.[6] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets (Section on Amines). Retrieved from [Link]
Sources
- 1. pccarx.com [pccarx.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 5-(Aminomethyl)-pyridine-2-carboxylic acid cyclohexylamide | C13H19N3O | CID 57656247 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
